MOF-74(Mg)

Description

Structure

3D Structure of Parent

Properties

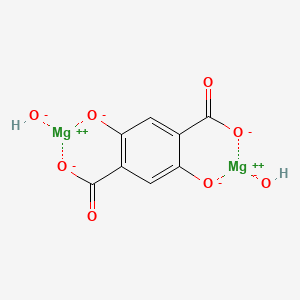

Molecular Formula |

C8H4Mg2O8-2 |

|---|---|

Molecular Weight |

276.72 g/mol |

IUPAC Name |

dimagnesium;2,5-dioxidoterephthalate;dihydroxide |

InChI |

InChI=1S/C8H6O6.2Mg.2H2O/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;;;;/h1-2,9-10H,(H,11,12)(H,13,14);;;2*1H2/q;2*+2;;/p-6 |

InChI Key |

LBDRSPDGBRDYDJ-UHFFFAOYSA-H |

Canonical SMILES |

C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].[OH-].[OH-].[Mg+2].[Mg+2] |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Solvothermal Synthesis of MOF-74(Mg)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solvothermal synthesis of Magnesium-based Metal-Organic Framework-74, commonly known as MOF-74(Mg) or Mg-CPO-27. This material has garnered significant attention due to its high density of open metal sites, exceptional porosity, and remarkable carbon dioxide adsorption capacity. These properties make it a promising candidate for applications in gas storage and separation, catalysis, and as a potential vehicle for drug delivery. This document outlines detailed experimental protocols, presents key quantitative data from various synthetic approaches, and includes visualizations to elucidate the synthesis workflow.

Core Concepts and Synthesis Overview

The solvothermal synthesis of MOF-74(Mg) involves the reaction of a magnesium salt with the organic linker 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a suitable solvent system under elevated temperature and pressure. The choice of precursors, solvent composition, temperature, and reaction time are critical parameters that influence the crystallinity, morphology, and porosity of the final product.

The fundamental reaction involves the coordination of magnesium ions (Mg²⁺) with the carboxylate and hydroxyl groups of the deprotonated H₄DOBDC linker, forming a robust three-dimensional framework with one-dimensional hexagonal channels.

Key Components:

-

Metal Source: Typically magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) or magnesium acetate tetrahydrate (Mg(CH₃COO)₂·4H₂O).

-

Organic Linker: 2,5-dihydroxyterephthalic acid (H₄DOBDC).

-

Solvent System: Commonly a mixture of N,N-dimethylformamide (DMF), ethanol (EtOH), and deionized water (H₂O). The ratios of these solvents are a key factor in controlling crystal growth and morphology.

Experimental Protocols

Below are detailed methodologies for the solvothermal synthesis of MOF-74(Mg), compiled from established research.

Protocol 1: Standard Solvothermal Synthesis

This protocol is a widely adopted method for producing crystalline MOF-74(Mg) powder.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

2,5-dihydroxyterephthalic acid (H₄DOBDC)

-

N,N-dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Methanol (MeOH)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve 0.475 g of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and 0.111 g of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in 50 mL of a solvent mixture of DMF, ethanol, and deionized water with a volume ratio of 15:1:1.[1]

-

For a different precursor, dissolve 0.712 g of Mg(NO₃)₂·6H₂O (1.95 mmol) and 0.167 g of H₄DOBDC (0.83 mmol) in a mixed solution of 67.5 mL DMF, 4.5 mL deionized water, and 4.5 mL ethanol.[2][3] Sonicate the solution for 30 minutes to ensure complete dissolution.[2][3]

-

-

Solvothermal Reaction:

-

Product Isolation and Washing:

-

After the reaction, cool the autoclave to room temperature.

-

Collect the resulting yellow microcrystalline product by decanting the mother liquor.

-

Wash the product with fresh DMF three times.

-

-

Activation:

-

Immerse the washed product in methanol. Replace the methanol every two days for a total of three exchanges to remove residual DMF and unreacted precursors from the pores.

-

After solvent exchange, dry the product under vacuum at a temperature ranging from 120 °C to 200 °C overnight to fully activate the material.[4]

-

Protocol 2: Morphological Control with Additives

This protocol introduces an additive to control the crystal morphology and particle size.

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

2,5-dihydroxyterephthalic acid (H₄DOBDC)

-

Sodium Acetate (NaAc)

-

N,N-dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Methanol (MeOH)

Procedure:

-

Precursor Solution Preparation:

-

Dissolve 0.674 g of H₄DOBDC (3.4 mmol) and 2.8 g of Mg(NO₃)₂·6H₂O (10.9 mmol) in 300 mL of a DMF/EtOH/H₂O mixed solution with a volume ratio of 15:1:1.[5]

-

Stir the solution until all solids are dissolved.

-

Add a desired amount of sodium acetate (NaAc) to the mixture. The amount of NaAc can be varied to control the final particle size and morphology.[5]

-

-

Solvothermal Reaction:

-

Transfer the reaction mixture to a crystallization kettle and heat in an oven at 125 °C for 20 hours.[5]

-

-

Product Isolation and Activation:

-

Follow the same isolation, washing, and activation steps as described in Protocol 1. The introduction of NaAc has been shown to change the crystal morphology from cauliflower-like to rod-shaped particles.[5]

-

Quantitative Data Summary

The following tables summarize key quantitative data for MOF-74(Mg) synthesized under different conditions.

Table 1: Synthesis Parameters and Resulting Properties

| Parameter | Value | Reference |

| Precursors | ||

| Metal Salt | Mg(NO₃)₂·6H₂O | [1][2][3][5] |

| Mg(CH₃COO)₂·4H₂O | [4][6] | |

| Linker | H₄DOBDC | [1][2][3][5][6] |

| Solvent System (v/v/v) | ||

| DMF:EtOH:H₂O | 15:1:1 | [1][2][3][5] |

| DMF:EtOH:H₂O | 12:4:4 | [7] |

| Reaction Conditions | ||

| Temperature | 125 °C | [1][5][7] |

| Time | 20-24 hours | [1][2][3][5] |

| 2.5 - 6 hours | [7] |

Table 2: Physicochemical Properties of Synthesized MOF-74(Mg)

| Property | Value | Synthesis Conditions/Notes | Reference |

| BET Surface Area | 657.75 m²/g | [1] | |

| 924.19 m²/g | Amino-functionalized | [2] | |

| 965 m²/g | Film on functionalized silicon | [8] | |

| 1310 m²/g | Mixed-metal (Mg, Co) | [9] | |

| Pore Volume | 0.46 cm³/g | Amino-functionalized | [2] |

| Pore Size | ~0.77 nm (median) | [1] | |

| ~1.1 nm (diameter) | [6][10] | ||

| Crystal Morphology | Needle-shaped, aggregated into cauliflower morphology | Standard synthesis | [1] |

| Rod-shaped nanoparticles (~400 nm) | With NaAc additive | [5] | |

| CO₂ Adsorption Capacity | 3.63 mmol/g | At 30 °C and 0.1 bar CO₂ | [5] |

| 3.9 mmol/g | Amino-functionalized, at 303 K | [2][3] |

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the solvothermal synthesis of MOF-74(Mg).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]

- 3. eeer.org [eeer.org]

- 4. mdpi.com [mdpi.com]

- 5. Controlled Synthesis of Mg-MOF-74 and Its CO2 Adsorption in Flue Gas [mdpi.com]

- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01785K [pubs.rsc.org]

A Step-by-Step Technical Guide to the Mechanochemical Synthesis of MOF-74(Mg)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the step-by-step mechanochemical synthesis of the metal-organic framework (MOF) MOF-74(Mg), also known as Mg/DOBDC. Mechanochemical synthesis offers a greener, faster, and often more scalable alternative to traditional solvothermal methods, making it an attractive route for the production of this promising material for applications in gas storage, separations, and drug delivery. This guide details two primary mechanochemical approaches: a rapid method using an exogenous organic base and a liquid-assisted grinding (LAG) method with magnesium oxide.

Introduction to Mechanochemical Synthesis of MOF-74(Mg)

MOF-74(Mg) is a highly porous crystalline material constructed from magnesium(II) ions coordinated to 2,5-dihydroxyterephthalic acid (H₄DOBDC) linkers. The structure features open metal sites that are particularly effective for the adsorption of molecules like carbon dioxide. Mechanochemical synthesis utilizes mechanical energy, typically through ball milling, to initiate and drive the chemical reaction between the solid reactants. This solvent-free or minimal-solvent approach reduces waste and can significantly shorten reaction times compared to conventional solvothermal techniques.

The synthesis of MOF-74 analogues via mechanochemistry has been shown to produce materials with high crystallinity and surface areas.[1] The choice of precursors and grinding conditions can influence the final properties of the MOF.

Experimental Protocols

This section details two distinct and reproducible mechanochemical methods for the synthesis of MOF-74(Mg) and its isomer.

Rapid Synthesis using an Exogenous Organic Base

This method, adapted from a procedure for the isomeric framework Mg₂(m-dobdc), allows for the rapid synthesis of the MOF in minutes at room temperature.[1] It utilizes a metal nitrate salt and Hünig's base (N,N-diisopropylethylamine), which acts as both the base to deprotonate the organic linker and the liquid-assisting grinding agent.

Experimental Procedure:

-

Reactant Preparation: In a milling vessel, combine magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O), 2,5-dihydroxyterephthalic acid (H₄dobdc), and Hünig's base.

-

Milling: Mill the mixture at room temperature for a short duration, typically around 5 minutes.

-

Product Isolation: After milling, the resulting powder is the MOF-74(Mg) product. Further washing and activation steps are required to achieve a porous material.

Liquid-Assisted Grinding (LAG) using Magnesium Oxide

This method employs the more cost-effective and readily available magnesium oxide as the metal source. A small amount of a liquid grinding assistant, such as N,N-dimethylformamide (DMF) or water, is added to facilitate the reaction. While a specific protocol for pure Mg-MOF-74 via this route is less commonly detailed, the synthesis of high-entropy MOF-74 containing magnesium oxide provides a strong basis for this procedure.[1]

Experimental Procedure:

-

Reactant Preparation: Combine magnesium oxide (MgO) and 2,5-dihydroxyterephthalic acid (H₄dobdc) in a milling jar.

-

Addition of Grinding Liquid: Add a small volume of a liquid assistant, such as DMF or water.

-

Milling: Mill the mixture for a specified duration and at a set frequency. The milling time can range from minutes to hours depending on the desired crystallinity and phase purity. For instance, in the synthesis of the analogous Zn-MOF-74, milling times of at least 70 minutes were required for the formation of a highly crystalline product when using DMF.[2]

-

Product Isolation: The resulting powder is collected after milling.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the characterization of mechanochemically synthesized MOF-74(Mg) and its isomer.

| Parameter | Mg₂(m-dobdc) - Mechanochemical | Mg₂(m-dobdc) - Solvothermal | Reference |

| BET Surface Area | Not specified | 1556 ± 2 m²/g | [3] |

| Langmuir Surface Area | Not specified | 1971 ± 3 m²/g | [3] |

| CO₂ Uptake (150 mbar, 40 °C) | 6.14 mmol/g | Not specified | [1][4] |

| Non-competitive CO₂/N₂ Selectivity | 35 | 44 | [1] |

Table 1: Comparison of properties for the mechanochemically and solvothermally synthesized isomer of MOF-74(Mg).

| Metal-Organic Framework | BET Surface Area (m²/g) | Reference |

| Mg-MOF-74 (Solvothermal) | Not specified | [3] |

| Co-MOF-74 | Not specified | [3] |

| Ni-MOF-74 | Not specified | [3] |

| Zn-MOF-74 | Not specified | [3] |

Table 2: BET surface areas of various MOF-74 analogues for comparison.

Activation of Mechanochemically Synthesized MOF-74(Mg)

To achieve the characteristic high porosity of MOF-74(Mg), the as-synthesized material must undergo an activation process to remove any residual solvent or guest molecules from the pores.

Activation Protocol:

-

Solvent Exchange: The as-synthesized MOF powder is typically washed with a volatile solvent, such as methanol, to remove the high-boiling point grinding liquid (e.g., DMF).

-

Thermal Activation: The solvent-exchanged MOF is then heated under vacuum at an elevated temperature. For MOF-74(Mg), a temperature of approximately 180°C for over 4 hours under high vacuum (<10 μbar) has been shown to be effective for activation.[3] It is crucial to control the heating rate (e.g., 1 °C/min) to prevent pore collapse.[3]

Visualizing the Synthesis Workflow and Logic

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical progression of the mechanochemical synthesis of MOF-74(Mg).

Caption: Experimental workflow for the mechanochemical synthesis and activation of MOF-74(Mg).

Caption: Logical progression of the mechanochemical synthesis of MOF-74(Mg).

Conclusion

Mechanochemical synthesis provides a robust and efficient platform for the production of MOF-74(Mg). The choice between using a metal salt with an organic base or a metal oxide with a liquid assistant allows for flexibility in precursor selection and reaction conditions. The protocols and data presented in this guide offer a solid foundation for researchers and professionals to explore and optimize the mechanochemical synthesis of MOF-74(Mg) for a variety of applications, from carbon capture to advanced drug delivery systems. The provided workflows and logical diagrams serve to clarify the key steps and transformations involved in this green synthetic methodology.

References

A Technical Guide to Vapor-Assisted Crystallization for MOF-74(Mg) Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of Metal-Organic Framework (MOF) MOF-74(Mg), also known as Mg/DOBDC, through the vapor-assisted crystallization (VAC) method. This technique has emerged as a promising alternative to traditional solvothermal methods, offering a more environmentally friendly process by minimizing solvent use while producing high-quality, crystalline MOF-74(Mg) thin films.[1][2][3] Such films are of significant interest for a variety of applications, including gas storage and separation, particularly for CO2 capture, due to the material's high uptake capacity.[1][2][3]

Core Principles of Vapor-Assisted Crystallization

Vapor-assisted crystallization is a synthetic approach where a precursor film or powder, typically containing the metal source and organic linker, is exposed to a solvent vapor at a controlled temperature. The solvent vapor facilitates the dissolution and subsequent crystallization of the MOF structure. This method allows for precise control over film thickness and morphology, resulting in dense and continuous films with high crystallinity.[1][2][3]

The synthesis of MOF-74(Mg) via VAC generally involves two main approaches:

-

From a Precursor Solution: A solution containing the magnesium source and the organic linker (2,5-dihydroxyterephthalic acid, H4DOBDC) is first deposited onto a substrate. This film is then exposed to a solvent vapor mixture, often containing water, a modulator like acetic acid, and a high-boiling solvent such as dimethylformamide (DMF), to induce crystallization.[1]

-

From Metal Oxide Precursors: A physical mixture of a magnesium oxide (MgO) precursor and the H4DOBDC linker is exposed to a vapor containing an additive such as water, DMF, or dimethyl sulfoxide (DMSO).[4][5] This method can proceed through the formation of an intermediate phase before converting to the final MOF-74 structure.[4]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of MOF-74(Mg) using the VAC technique. The following protocols are compiled from cited research.

2.1. Synthesis from Precursor Solution for Thin Films

This method focuses on creating high-quality, dense, and continuous MOF-74(Mg) thin films.

-

Precursor Solution Preparation:

-

A precursor solution is prepared by dissolving a magnesium salt (e.g., magnesium nitrate hexahydrate, Mg(NO3)2·6H2O) and the organic linker (H4DOBDC) in a suitable solvent system.

-

The composition of the solvent and the concentration of the precursors are critical parameters that need to be optimized.[1][2][3]

-

-

Deposition of Precursor Film:

-

The precursor solution is deposited onto a substrate using techniques such as drop-casting or spin-coating to create a uniform film.

-

-

Vapor-Assisted Crystallization:

-

The substrate with the precursor film is placed in a sealed container.

-

A separate vial containing a solvent vapor source is also placed in the container. A typical vapor source is a mixture of water, acetic acid, and DMF.[1]

-

The sealed container is then heated to a specific temperature (e.g., 130°C) for a designated period to allow the solvent vapor to interact with the precursor film and facilitate crystallization.[4]

-

The effects of synthesis temperature, time, and the volume of the vapor source droplet are investigated to optimize the growth, crystallinity, and thickness of the film.[1][2][3]

-

-

Post-Synthesis Activation:

-

After crystallization, the synthesized MOF-74(Mg) film is activated to remove any unreacted precursors and solvent molecules from the pores.

-

Activation is typically carried out by heating the sample under vacuum at an elevated temperature (e.g., 150°C-200°C).

-

2.2. Synthesis from Metal Oxide Precursors

This solvent-free approach involves the reaction of a solid mixture of the metal oxide and organic linker with a solvent vapor.

-

Precursor Preparation:

-

Magnesium oxide (MgO) and 2,5-dihydroxyterephthalic acid (H4DOBDC) are physically mixed in a specific molar ratio (e.g., 2:1).

-

-

Vapor-Assisted Conversion:

-

The solid mixture is placed in a reaction vessel.

-

A vial containing an additive (water, DMF, or DMSO) is placed in the vessel to act as the vapor source.[4][5]

-

The vessel is sealed and heated to a controlled temperature (e.g., 130°C) to allow the vapor to facilitate the conversion of the precursors to MOF-74(Mg).[4]

-

In the presence of water vapor, an intermediate phase, identified as Mg(H2dobdc)(H2O)5·H2O, may form before converting to the final MOF-74 structure upon heating.[4]

-

-

Activation:

-

The resulting MOF-74(Mg) powder is activated under vacuum at an elevated temperature to ensure the removal of guest molecules from the pores.

-

Quantitative Data

The quality and performance of the synthesized MOF-74(Mg) are assessed through various characterization techniques. The following table summarizes key quantitative data from studies on vapor-assisted crystallization of MOF-74(Mg).

| Parameter | Value | Synthesis Method | Reference |

| CO2 Uptake | 2.55 mmol/g (at 1.15 bar, 25°C) | From MgO precursor with H2O vapor | |

| BET Surface Area | 313 m²/g | From MgO precursor with H2O vapor | |

| Film Thickness Variation | < 7% (Coefficient of Variation) | From precursor solution | [1][2][3] |

It is important to note that the CO2 uptake and BET surface area for MOF-74(Mg) synthesized via the vapor-assisted method from metal oxides can be lower than those prepared by conventional solvothermal methods.[4][5] This may be attributed to the presence of non-porous, amorphous impurities.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps in the vapor-assisted crystallization process for MOF-74(Mg) synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of High-Quality Mg-MOF-74 Thin Films via Vapor-Assisted Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01785K [pubs.rsc.org]

- 5. Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Crystal Structure of MOF-74(Mg)

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the crystal structure, properties, and experimental protocols associated with the Metal-Organic Framework (MOF), MOF-74(Mg). It is intended to serve as a technical resource for professionals engaged in materials science and drug development, offering detailed data and methodologies to support advanced research and application.

Core Crystal Structure and Physicochemical Properties

MOF-74(Mg), also known as CPO-27-Mg, is a highly porous crystalline material renowned for its exceptional gas adsorption capabilities, particularly for carbon dioxide.[1] Its structure is characterized by one-dimensional (1D) hexagonal channels formed by the coordination of magnesium ions with 2,5-dihydroxyterephthalate (H₄DOBDC or DOT) organic linkers.[1][2] Upon thermal activation to remove coordinated solvent molecules, the framework exposes a high density of unsaturated "open" magnesium sites along the pore walls.[3][4] These sites act as strong binding locations for various guest molecules, making MOF-74(Mg) a model system for studying molecule-specific adsorption and a promising candidate for applications ranging from gas separation to drug delivery.[1][5]

The crystal morphology of MOF-74(Mg) is highly dependent on the synthesis conditions. Researchers have reported various forms, including cone-shaped needles, rod-like particles, and cauliflower-like aggregates.[6][7]

Table 1: Crystallographic Data for MOF-74(Mg)

| Parameter | Value | Reference(s) |

|---|---|---|

| Space Group | R-3̅ (Trigonal) | [8][9] |

| Lattice Parameters (a, b) | 2.6136 nm / 26.136 Å | [10] |

| Lattice Parameter (c) | 0.6942 nm / 6.942 Å | [10] |

| Lattice Angles (α, β) | 90° | [10] |

| Lattice Angle (γ) | 120° | [10] |

| Primitive Unit Cell | Triclinic | [11] |

| Lattice Parameters (a, b, c) | 6.80 Å, 15.82 Å, 15.06 Å |[11] |

Note: While a triclinic primitive cell has been described[11], the structure is most commonly indexed and described using a trigonal (hexagonal) unit cell, which better represents its channel-like structure.

Table 2: Physicochemical Properties of MOF-74(Mg)

| Property | Reported Value(s) | Reference(s) |

|---|---|---|

| BET Surface Area | 900 - 1640 m²/g | [1][6][12][13][14] |

| Pore Size (Diameter) | 0.77 - 1.5 nm (7.7 - 15 Å) | [3][13] |

| Pore Volume | ~0.49 mL/g | [15] |

| Crystal Density | 0.91 g/cm³ | [11] |

| Thermal Stability | Stable up to 300 - 600 °C |[7][13][16] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of MOF-74(Mg) are crucial for reproducible results. The following sections outline standard laboratory procedures.

The most common method for synthesizing MOF-74(Mg) is the solvothermal technique.[7]

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)[17]

-

2,5-dihydroxyterephthalic acid (H₄DOBDC)[17]

-

N,N-Dimethylformamide (DMF)[17]

-

Deionized water[17]

-

Ethanol[17]

-

Methanol (for washing)[17]

Procedure:

-

Dissolve magnesium nitrate hexahydrate (e.g., 10.9 mmol) and 2,5-dihydroxyterephthalic acid (e.g., 3.4 mmol) in a mixed solvent solution of DMF, ethanol, and deionized water. A typical volumetric ratio is 15:1:1.[7][17]

-

Stir the mixture until all solids are completely dissolved. For enhanced dissolution, the solution can be sonicated for approximately 30 minutes.[6][17]

-

Transfer the clear precursor solution into a 100 mL Teflon-lined stainless-steel autoclave.[6][17]

-

Seal the autoclave and place it in a convection oven heated to 125 °C (398 K) for 20 to 24 hours.[6][7]

-

After the reaction, allow the autoclave to cool naturally to room temperature.

-

Collect the resulting yellow microcrystalline product by filtration.

-

To remove unreacted precursors and residual solvent from the pores, immerse the product in methanol for 3 days, replacing the methanol every 12 hours.[17]

-

Separate the solid product by centrifugation.

-

Activate the final product by drying it in a vacuum oven at 120 °C (373 K) for 12 hours to yield the activated, porous MOF-74(Mg).[17]

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the crystalline structure and phase purity of the synthesized material.[18]

-

Instrument: A standard powder diffractometer with Cu Kα radiation (λ = 1.5405 Å).

-

Sample Preparation: A thin layer of the dried powder is mounted on a sample holder.

-

Data Collection: Data is typically collected over a 2θ range of 5° to 20°.[19]

-

Expected Results: The resulting pattern should show sharp, well-defined diffraction peaks. Key characteristic peaks for MOF-74(Mg) appear at approximately 2θ = 6.9° and 11.9°, corresponding to the (110) and (300) crystal planes, respectively.[17][19]

N₂ Adsorption-Desorption Analysis (BET Method): This analysis determines the specific surface area, pore volume, and pore size distribution.

-

Instrument: An automatic surface area and pore size analyzer.[17]

-

Sample Preparation: The sample must be degassed (activated) under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed molecules from the pores.

-

Analysis: Nitrogen adsorption and desorption isotherms are measured at 77 K (liquid nitrogen temperature).[3]

-

Expected Results: MOF-74(Mg) typically exhibits a Type I isotherm, which is characteristic of microporous materials.[3] The Brunauer-Emmett-Teller (BET) model is applied to the isotherm data to calculate the specific surface area.

Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the framework.

-

Instrument: A thermogravimetric analyzer.[7]

-

Procedure: A small amount of the sample is heated at a constant rate under an inert atmosphere (e.g., nitrogen).[7]

-

Expected Results: The TGA curve for MOF-74(Mg) typically shows an initial weight loss up to ~250 °C, corresponding to the removal of adsorbed water and solvent molecules.[7] The framework itself generally remains stable until decomposition begins at temperatures above 450 °C.[16]

Visualized Workflows and Relationships

To clarify the logical flow of processes in the study of MOF-74(Mg), the following diagrams are provided.

Caption: General experimental workflow for MOF-74(Mg) research.

Applications in Drug Delivery

The unique properties of MOF-74(Mg), such as its high porosity and the presence of biocompatible magnesium ions, make it a promising nanocarrier for drug delivery systems.[20] The soluble nature of its metal centers can facilitate rapid pharmacokinetic release for certain therapeutic agents.[5][21]

The primary mechanism involves the physical encapsulation of drug molecules within the MOF's porous channels via impregnation from a solution.[21] The subsequent release in a physiological environment is typically governed by diffusion, influenced by factors such as the drug's molecular size and its solubility in the release medium.[5][21] Studies have demonstrated that the release kinetics can be tuned by altering the drug loading percentage.[5]

Table 3: Drug Delivery Studies Using MOF-74(Mg)

| Drug | Drug Type | Key Findings | Reference(s) |

|---|---|---|---|

| Ibuprofen | Anti-inflammatory | Release rate is a function of drug solubility and loading. | [5][21] |

| 5-Fluorouracil | Anti-cancer | Exhibited the highest release rate constant due to high solubility and small size. | [5][21] |

| Curcumin | Anti-inflammatory | Release kinetics decrease with increased drug loading. |[5][21][22] |

Caption: Logical process for drug loading and release using MOF-74(Mg).

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [scholarship.miami.edu]

- 6. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]

- 7. mdpi.com [mdpi.com]

- 8. In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. research.tudelft.nl [research.tudelft.nl]

- 11. pubs.aip.org [pubs.aip.org]

- 12. e3s-conferences.org [e3s-conferences.org]

- 13. MOF-74 (Mg) - CD Bioparticles [cd-bioparticles.net]

- 14. CO2 capture and conversion using Mg-MOF-74 prepared by a sonochemical method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 15. escholarship.org [escholarship.org]

- 16. researchgate.net [researchgate.net]

- 17. eeer.org [eeer.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Drug Delivery on Mg-MOF-74: The Effect of Drug Solubility on Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to MOF-74(Mg): Properties, Characteristics, and Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the metal-organic framework (MOF) MOF-74(Mg), also known as Mg/DOBDC, a material of significant interest for various applications, including drug delivery. This document details its synthesis, key physicochemical properties, and methodologies for its characterization, with a focus on its potential in the pharmaceutical sciences.

Core Properties and Structure

MOF-74(Mg) is a crystalline porous material composed of magnesium metal centers coordinated to 2,5-dihydroxyterephthalic acid (H₄DOBDC) organic linkers. This coordination results in a robust three-dimensional framework with a distinct one-dimensional hexagonal pore structure. A key feature of MOF-74(Mg) is the presence of open metal sites within its pores, which are accessible upon solvent removal and play a crucial role in its high adsorption capacity for various molecules, including drugs.

Structural and Physicochemical Data

The key quantitative properties of MOF-74(Mg) are summarized in the table below. It is important to note that these values can vary depending on the specific synthesis conditions and activation procedures.

| Property | Value | Reference |

| Brunauer-Emmett-Teller (BET) Surface Area | ~700 - 1900 m²/g | [1] |

| Pore Volume | ~0.49 cm³/g | |

| Pore Diameter | ~1.1 - 1.2 nm | |

| Decomposition Temperature (Linker) | ~904 K | [2] |

| Thermal Stability (Onset of Mass Loss) | Begins to deviate from baseline after solvent removal range | [2] |

Synthesis and Activation

The most common method for synthesizing MOF-74(Mg) is through solvothermal synthesis. This involves heating a solution of a magnesium salt (e.g., magnesium nitrate hexahydrate) and the organic linker in a suitable solvent system, typically a mixture of N,N-dimethylformamide (DMF), ethanol, and water.

General Synthesis Workflow

Caption: General solvothermal synthesis and activation workflow for MOF-74(Mg).

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystalline structure and phase purity of the synthesized MOF-74(Mg).

Methodology:

-

A small amount of the dried MOF-74(Mg) powder is gently ground to ensure a homogenous sample.

-

The sample is loaded into a sample holder (e.g., a zero-background silicon wafer or a capillary tube).

-

PXRD patterns are typically recorded using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

-

Data is collected over a 2θ range of 5° to 50° with a step size of 0.02°.

-

The resulting diffraction pattern is compared with the simulated or previously reported patterns for MOF-74(Mg) to verify its structure.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of MOF-74(Mg) and determine the temperature ranges for solvent removal and framework decomposition.

Methodology:

-

A small, precisely weighed amount of the MOF-74(Mg) sample (typically 5-10 mg) is placed in an alumina or platinum TGA pan.

-

The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The weight loss of the sample is recorded as a function of temperature.

-

The TGA curve will typically show an initial weight loss corresponding to the removal of adsorbed and coordinated solvent molecules, followed by a plateau indicating thermal stability, and finally a significant weight loss at higher temperatures corresponding to the decomposition of the organic linker and collapse of the framework.

Nitrogen Adsorption-Desorption Analysis

Objective: To determine the specific surface area (BET), pore volume, and pore size distribution of MOF-74(Mg).

Methodology:

-

A known mass of the MOF-74(Mg) sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any guest molecules from the pores.

-

The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature) using a surface area and porosity analyzer.

-

The BET surface area is calculated from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

-

The total pore volume is typically estimated from the amount of nitrogen adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

-

The pore size distribution can be calculated using methods such as Density Functional Theory (DFT) or the Horvath-Kawazoe (HK) method.

Drug Delivery Applications

MOF-74(Mg) has shown significant promise as a nanocarrier for the controlled delivery of therapeutic agents. Its high porosity allows for substantial drug loading, and the interaction between the drug molecules and the MOF's open metal sites can influence the release kinetics.

Drug Loading and Release Data

The following tables summarize key data for the loading and release of two commonly studied drugs, Ibuprofen (an anti-inflammatory drug) and 5-Fluorouracil (an anti-cancer drug), in MOF-74(Mg).

Table 2: Ibuprofen Loading and Release in MOF-74(Mg)

| Drug Loading (wt%) | Release Rate Constant (k) (h⁻¹/²) | Maximum Release (%) | Time to Maximum Release (h) | Reference |

| 30 | 0.25 | ~85 | 10 | [3] |

| 50 | 0.22 | ~75 | 10 | [3] |

| 80 | 0.20 | ~65 | 10 | [3] |

Table 3: 5-Fluorouracil Loading and Release in MOF-74(Mg)

| Drug Loading (wt%) | Release Rate Constant (k) (h⁻¹/²) | Maximum Release (%) | Time to Maximum Release (h) | Reference |

| 30 | 0.34 | ~98 | 10 | [3] |

| 50 | 0.28 | ~90 | 10 | [3] |

| 80 | 0.23 | ~80 | 10 | [3] |

Release conditions: Phosphate-buffered saline (PBS) at 37 °C.

In Vitro Drug Release Study Protocol

Objective: To evaluate the release profile of a drug (e.g., Ibuprofen) from MOF-74(Mg) under simulated physiological conditions.

Methodology:

-

Drug Loading: A known amount of activated MOF-74(Mg) is suspended in a solution of the drug in a suitable solvent (e.g., methanol). The suspension is stirred for a specified period (e.g., 24 hours) to allow for drug encapsulation. The drug-loaded MOF is then collected by centrifugation and dried.

-

Release Study Setup: A precisely weighed amount of the drug-loaded MOF-74(Mg) is placed in a dialysis bag or dispersed directly in a known volume of release medium (e.g., phosphate-buffered saline, PBS, pH 7.4).

-

Incubation: The setup is placed in a shaker bath maintained at 37 °C to simulate body temperature.

-

Sampling: At predetermined time intervals, an aliquot of the release medium is withdrawn. To maintain a constant volume, an equal volume of fresh, pre-warmed PBS is added back.

-

Quantification: The concentration of the released drug in the collected aliquots is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Analysis: The cumulative percentage of drug released is plotted against time to obtain the drug release profile.

Biological Interactions and Biocompatibility

The interaction of MOF-74(Mg) with biological systems is a critical aspect of its application in drug delivery. Generally, MOFs are taken up by cells through endocytosis.[4] The acidic environment of endosomes and lysosomes can facilitate the degradation of the MOF structure, leading to the release of the encapsulated drug.

Cellular Uptake and Drug Release Workflow

Caption: A logical workflow illustrating the cellular uptake and subsequent drug release from MOF-74(Mg).

Biocompatibility and Cytotoxicity

The biocompatibility of MOF-74(Mg) is a subject of ongoing research. Studies have shown that its cytotoxicity is dose-dependent.[5] The degradation products of MOF-74(Mg) are magnesium ions and the organic linker, 2,5-dihydroxyterephthalic acid. While magnesium is an essential and generally non-toxic element, the potential toxicity of the linker and the intact MOF particles needs to be carefully evaluated for specific applications. Standard cytotoxicity assays, such as the MTT assay, are used to assess the impact of MOF-74(Mg) on cell viability.

Conclusion

MOF-74(Mg) possesses a unique combination of high porosity, accessible open metal sites, and a well-defined crystalline structure, making it a highly promising material for drug delivery applications. Its synthesis is well-established, and its properties can be thoroughly characterized using standard analytical techniques. While its stability in aqueous environments and its long-term biocompatibility require further investigation for clinical translation, the ongoing research into MOF-74(Mg) continues to highlight its potential to address challenges in controlled and targeted drug delivery. This guide provides a foundational understanding for researchers and professionals seeking to explore the capabilities of this versatile metal-organic framework.

References

- 1. Solvent-derived defects suppress adsorption in MOF-74 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctional metal-organic framework (MOF)-based nanoplatforms for cancer therapy: from single to combination therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [scholarship.miami.edu]

- 4. The uptake of metal–organic frameworks: a journey into the cell - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Low Toxicity of Metal-Organic Framework MOF-74(Co) Nano-Particles In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis techniques for MOF-74(Mg) characterization

An In-depth Technical Guide to Spectroscopic Analysis for MOF-74(Mg) Characterization

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core spectroscopic techniques essential for the characterization of the metal-organic framework (MOF), MOF-74(Mg), also known as Mg/DOBDC and CPO-27-Mg. A thorough understanding of these techniques is critical for ensuring the synthesis of high-quality material, confirming its structural integrity, and elucidating the properties that are paramount for applications in drug delivery, gas storage, and catalysis.

Synthesis and Activation of MOF-74(Mg)

A reliable and reproducible synthesis protocol is the foundation for any subsequent characterization. The solvothermal method is most commonly employed for producing MOF-74(Mg).

Experimental Protocol: Solvothermal Synthesis

-

Precursor Solution Preparation: Dissolve 1.95 mmol (0.712 g) of magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O) and 0.83 mmol (0.167 g) of 2,5-dihydroxyterephthalic acid (H₄DOBDC) in a mixed solvent system. The solvent typically consists of N,N-Dimethylformamide (DMF), deionized water, and ethanol in a 15:1:1 volumetric ratio (e.g., 67.5 mL DMF, 4.5 mL H₂O, 4.5 mL ethanol).[1][2]

-

Ultrasonication: Sonicate the mixture for approximately 30 minutes to ensure complete dissolution and homogeneity of the precursors.[1][2]

-

Hydrothermal Reaction: Transfer the clear solution into a 100 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in a convection oven at 125°C (398 K) for 24 hours.[1][2][3]

-

Isolation and Washing: After cooling the autoclave to room temperature, collect the resulting dark-yellow solid product by filtration or centrifugation. To remove unreacted precursors and solvent molecules occluded within the pores, immerse the product in fresh methanol for 3 days, replacing the methanol every 12 hours.[1]

-

Activation: After the solvent exchange, separate the solid product by centrifugation. Activate the material by heating it under a dynamic vacuum at 150-180°C for at least 12 hours. This step is crucial to remove the coordinated solvent molecules from the open metal sites.[4]

Spectroscopic Characterization Techniques

The following sections detail the principal spectroscopic techniques used to characterize the synthesized MOF-74(Mg), including experimental protocols and interpretation of the resulting data.

Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOF-74(Mg). The diffraction pattern is a unique fingerprint of the material's crystal structure.

Experimental Protocol: A dried, activated powder sample of MOF-74(Mg) is finely ground and mounted on a zero-background sample holder. Data is typically collected using a diffractometer with Cu Kα radiation (λ = 1.5405 Å). The scan range is usually set from 5° to 40° in 2θ with a step size of 0.05°.[5]

Data Interpretation: The successful synthesis of MOF-74(Mg) is confirmed by the presence of characteristic diffraction peaks, most prominently at 2θ values of approximately 6.8° and 11.8°, corresponding to the (210) and (300) crystal planes, respectively.[6] The absence of other significant peaks indicates a high phase purity.

| Characteristic PXRD Peaks for MOF-74(Mg) |

| 2θ (degrees) |

| ~6.8 |

| ~11.8 |

| ~17.3 |

| ~21.9 |

| ~24.8 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the MOF structure, confirming the coordination of the organic linker to the metal centers and the removal of solvent molecules after activation.

Experimental Protocol: The FTIR spectrum is recorded using an FTIR spectrometer. A small amount of the MOF-74(Mg) powder is typically mixed with potassium bromide (KBr) and pressed into a pellet. The spectrum is recorded in the range of 400-4000 cm⁻¹.[4]

Data Interpretation: The FTIR spectrum of MOF-74(Mg) displays several characteristic absorption bands. A broad peak around 3200-3500 cm⁻¹ is attributed to the O-H stretching vibrations of the hydroxyl groups on the linker.[1] The absence of a strong carbonyl (C=O) peak from the free acid linker (around 1650 cm⁻¹) and the presence of bands corresponding to the symmetric and asymmetric stretching of the carboxylate groups indicate successful coordination to the magnesium centers.[4][6]

| Key FTIR Peaks for MOF-74(Mg) and their Assignments |

| Wavenumber (cm⁻¹) |

| ~3200-3500 |

| ~1589 |

| ~1410 |

| ~889 |

| ~823 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly regarding the framework's vibrational modes and the interaction with guest molecules. It is a non-destructive technique that is highly sensitive to the structural integrity of the MOF.

Experimental Protocol: A sample of the MOF-74(Mg) powder is placed on a microscope slide. A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm) is used to acquire the spectrum. The laser is focused on the sample, and the scattered light is collected and analyzed.

Data Interpretation: The Raman spectrum of MOF-74(Mg) shows characteristic peaks related to the vibrations of the organic linker and the metal-oxygen bonds. For instance, peaks around 1626 cm⁻¹, 1577 cm⁻¹, and 1288 cm⁻¹ are associated with the 2,5-dihydroxyterephthalate linker. Raman spectroscopy is also effective in studying the adsorption of molecules like CO₂, where a new peak at 1382 cm⁻¹ can be observed, corresponding to the symmetric stretch of the adsorbed CO₂ molecule.[7]

| Characteristic Raman Peaks for MOF-74(Mg) |

| Wavenumber (cm⁻¹) |

| ~1626 |

| ~1577 |

| ~1507 |

| ~1429 |

| ~1288 |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) is a powerful tool for probing the local chemical environment of atoms within the MOF structure. ¹³C and ¹H MAS (Magic Angle Spinning) NMR are commonly used to characterize the organic linker.

Experimental Protocol: The activated MOF-74(Mg) powder is packed into a zirconia rotor (e.g., 4 mm). ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR spectra are acquired on a solid-state NMR spectrometer. Typical experiments involve a spinning speed of 10-15 kHz.[8]

Data Interpretation: The ¹³C CP/MAS NMR spectrum of MOF-74(Mg) shows distinct signals for the different carbon atoms in the 2,5-dihydroxyterephthalate linker. The chemical shift of the carboxylate carbon (around 175 ppm) is particularly indicative of its coordination environment.[8]

| ¹³C Solid-State NMR Chemical Shifts for MOF-74(Mg) |

| Chemical Shift (ppm) |

| ~175 |

| Aromatic carbons |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) state of the elements on the surface of the MOF-74(Mg) particles.

Experimental Protocol: A small amount of the MOF powder is mounted on a sample holder using double-sided carbon tape. The sample is introduced into the ultra-high vacuum chamber of the XPS instrument. A monochromatic X-ray source (e.g., Al Kα) is used to irradiate the sample, and the kinetic energy of the emitted photoelectrons is measured.

Data Interpretation: The XPS survey scan confirms the presence of Mg, O, and C. High-resolution scans of the Mg 2p region provide information about its chemical environment. For pristine Mg-MOF-74, the Mg 2p peak is typically observed at a binding energy of around 48.5 eV. Shifts in this binding energy can indicate changes in the coordination environment, for example, upon functionalization.

| XPS Binding Energies for MOF-74(Mg) |

| Binding Energy (eV) |

| ~48.5 |

| ~285 |

| ~531 |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy, typically performed in diffuse reflectance mode for solid samples, is used to investigate the electronic properties of MOF-74(Mg) and to determine its optical band gap.

Experimental Protocol: The MOF-74(Mg) powder is loaded into a sample holder. A UV-Vis spectrophotometer equipped with an integrating sphere is used to measure the diffuse reflectance spectrum, typically over a range of 200-800 nm. Barium sulfate (BaSO₄) is often used as a reference standard. The obtained reflectance data is converted to absorbance using the Kubelka-Munk function.[7]

Data Interpretation: The UV-Vis spectrum of MOF-74(Mg) shows absorption bands in the UV region, which are attributed to electronic transitions within the organic linker. The optical band gap (E_g) can be estimated from a Tauc plot derived from the absorption spectrum. For Mg-MOF-74, the band gap is reported to be approximately 2.628 eV.

| Optical Properties of MOF-74(Mg) from UV-Vis Spectroscopy |

| Value |

| ~2.628 eV |

Visualizing the Characterization Process

The following diagrams illustrate the logical workflow of the characterization process and the relationship between the spectroscopic techniques and the material properties they help to elucidate.

Caption: Experimental workflow for the synthesis and spectroscopic characterization of MOF-74(Mg).

References

- 1. eeer.org [eeer.org]

- 2. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Facile Synthesis of Mg-MOF-74 Thin Films for Enhanced CO2 Detection [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Strongly visible light-absorbing metal–organic frameworks functionalized by cyclometalated ruthenium( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06984D [pubs.rsc.org]

- 8. pnas.org [pnas.org]

Measuring the Porosity of MOF-74(Mg): A Technical Guide to BET Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles, experimental protocols, and data analysis involved in measuring the porosity of the metal-organic framework (MOF) MOF-74(Mg) using Brunauer-Emmett-Teller (BET) analysis. This document is intended to serve as a practical resource for researchers and professionals in materials science and drug development who are working with this promising porous material.

Introduction to MOF-74(Mg) and the Importance of Porosity

MOF-74(Mg), also known as Mg₂(dobdc) (dobdc⁴⁻ = 2,5-dioxido-1,4-benzenedicarboxylate), is a highly crystalline metal-organic framework renowned for its exceptional porosity and the presence of open metal sites.[1] These structural features make it a promising candidate for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The porosity, specifically the surface area and pore volume, is a critical parameter that directly influences the material's performance in these applications.[2][3] Accurate and reproducible measurement of these properties is therefore essential for both fundamental research and quality control in any application development.

The Brunauer-Emmett-Teller (BET) method is a widely adopted technique for determining the specific surface area of porous materials.[4] It is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures.[3] By analyzing the gas adsorption isotherm, one can derive crucial information about the material's surface area, pore volume, and pore size distribution.[4]

Principles of BET Analysis

The BET theory extends the Langmuir theory of monolayer adsorption to multilayer adsorption.[4] The key assumptions of the BET method include:

-

Gas molecules physically adsorb on a solid in layers infinitely.

-

There is no interaction between adsorbed molecules.

-

The Langmuir theory can be applied to each layer.

The analysis involves measuring the amount of gas adsorbed by the sample at various relative pressures (P/P₀) at a constant temperature, typically that of liquid nitrogen (77 K).[4] The resulting isotherm, a plot of the amount of gas adsorbed versus the relative pressure, provides the basis for the BET calculation. For microporous materials like MOF-74(Mg), the isotherm is typically of Type I, characterized by a steep initial uptake at low relative pressures.[5]

Experimental Protocol for BET Analysis of MOF-74(Mg)

The following protocol outlines the key steps for performing a BET analysis on a MOF-74(Mg) sample.

Sample Preparation and Activation

Proper sample preparation is crucial for obtaining accurate and reliable results. The pores of the as-synthesized MOF-74(Mg) are often occupied by solvent molecules used during its synthesis (e.g., DMF, ethanol, water).[6][7] These guest molecules must be removed to make the internal surface area accessible to the analysis gas. This process is known as activation .

Detailed Activation Protocol:

-

Solvent Exchange: To facilitate the removal of high-boiling point solvents like DMF, a solvent exchange with a more volatile solvent, such as methanol or ethanol, is often performed. This involves soaking the as-synthesized MOF-74(Mg) in the fresh solvent for a period, with the solvent being decanted and replenished several times.[8]

-

Degassing (Outgassing): The solvent-exchanged sample is then transferred to a sample tube for the BET instrument. The sample must be degassed under vacuum at an elevated temperature to remove the remaining solvent and any other adsorbed species from the pores.

-

Apparatus: A vacuum degassing unit, typically part of the BET surface area analyzer.

-

Procedure:

-

Accurately weigh 30-50 mg of the MOF-74(Mg) sample into a clean, dry sample tube.[2]

-

Attach the sample tube to the degassing port of the analyzer.

-

Slowly evacuate the sample tube to avoid elutriation of the fine powder.

-

Gradually heat the sample to the desired activation temperature. For MOF-74(Mg), a temperature in the range of 150-250 °C is commonly used.[9][10] The exact temperature and duration should be optimized to ensure complete removal of guest molecules without causing structural collapse.

-

Degas the sample under high vacuum (e.g., <10 µmHg) for several hours (typically 4-12 hours) until a stable vacuum is achieved.[10]

-

-

Caution: The activation conditions, particularly the temperature, can significantly impact the final measured surface area. It is essential to use consistent and well-documented activation procedures.

-

Nitrogen Adsorption/Desorption Measurement

Once the sample is properly activated, the nitrogen adsorption/desorption isotherm is measured at 77 K.

Experimental Workflow:

Caption: Workflow for N₂ Adsorption/Desorption Measurement.

Data Analysis

BET Surface Area Calculation

The BET equation is used to calculate the specific surface area from the adsorption isotherm data:

1 / [Vₐ(P₀/P - 1)] = 1 / (VₘC) + (C-1) / (VₘC) * (P/P₀)

Where:

-

Vₐ is the volume of gas adsorbed at a given relative pressure (P/P₀).

-

Vₘ is the monolayer volume (the volume of gas required to form a single layer on the entire surface).

-

C is the BET constant, which is related to the heat of adsorption.

-

P is the equilibrium pressure of the adsorbate.

-

P₀ is the saturation pressure of the adsorbate at the analysis temperature.

A plot of 1 / [Vₐ(P₀/P - 1)] versus P/P₀ should yield a straight line. The slope and intercept of this line are used to calculate Vₘ and C.

Logical Flow of BET Calculation:

Caption: Logical Flow of BET Surface Area Calculation.

For microporous materials like MOF-74(Mg), the selection of the appropriate relative pressure range for the BET plot is critical to obtain meaningful results.[4] A common range for MOFs is between a P/P₀ of 0.05 and 0.2.[4]

Pore Volume and Pore Size Distribution

-

Total Pore Volume: This is typically estimated from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

-

Pore Size Distribution: For microporous materials, methods like the Horvath-Kawazoe (HK) method are often used to determine the pore size distribution.[5] For materials with a wider range of pore sizes, the Barrett-Joyner-Halenda (BJH) method can be applied to the desorption branch of the isotherm.[2]

Data Presentation

Quantitative data from BET analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Porosity Data for MOF-74(Mg) Samples

| Sample ID | BET Surface Area (m²/g) | Langmuir Surface Area (m²/g) | Total Pore Volume (cm³/g) | Micropore Volume (cm³/g) | Average Pore Diameter (nm) |

| MOF-74(Mg) - Batch 1 | 1122 | 1345 | 0.45 | 0.42 | 1.1 |

| MOF-74(Mg) - Batch 2 | 1098 | 1320 | 0.44 | 0.41 | 1.1 |

| Literature Value[11] | ~1640 | - | - | - | - |

| Literature Value[10] | ~788 | - | 0.38 | - | 1.92 |

Note: The values presented are for illustrative purposes and actual results may vary depending on the synthesis and activation conditions.

Conclusion

The BET analysis is an indispensable tool for characterizing the porosity of MOF-74(Mg). A meticulous experimental protocol, particularly regarding sample activation, is paramount for obtaining accurate and reproducible data. The resulting surface area and pore volume information are critical for understanding the material's properties and for advancing its application in various fields, including drug development, where pore size and volume can dictate drug loading and release kinetics. This guide provides a foundational framework for researchers to confidently measure and interpret the porosity of MOF-74(Mg).

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. osti.gov [osti.gov]

- 3. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [app.jove.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. eeer.org [eeer.org]

- 7. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Adsorption of Carbon Dioxide with Ni-MOF-74 and MWCNT Incorporated Poly Acrylonitrile Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CO2 capture and conversion using Mg-MOF-74 prepared by a sonochemical method - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

Unraveling the Thermal Stability of MOF-74(Mg): A Technical Guide to Thermogravimetric Analysis

For Immediate Release

This technical guide provides an in-depth analysis of the thermal stability of the metal-organic framework (MOF) MOF-74(Mg), also known as Mg/DOBDC, utilizing Thermogravimetric Analysis (TGA). Tailored for researchers, scientists, and professionals in drug development, this document outlines the critical thermal decomposition stages of MOF-74(Mg), presents detailed experimental protocols, and summarizes key quantitative data for comparative analysis.

Introduction to MOF-74(Mg) and its Thermal Stability

MOF-74(Mg) is a highly porous crystalline material constructed from magnesium ions coordinated to 2,5-dihydroxyterephthalic acid (DOBDC) linkers. Its exceptional porosity and the presence of open metal sites make it a promising candidate for a variety of applications, including gas storage, separations, and catalysis. However, the thermal stability of MOF-74(Mg) is a critical parameter that dictates its operational limits and regeneration conditions. TGA is an essential technique for evaluating this stability by monitoring the change in mass of a sample as a function of temperature.

Thermal Decomposition Profile of MOF-74(Mg)

The thermal decomposition of MOF-74(Mg) typically occurs in distinct stages, which can be clearly identified in a TGA curve. The process generally involves the removal of guest molecules followed by the decomposition of the framework itself.

A slight initial weight loss is commonly observed at temperatures below 150°C, which is attributed to the removal of adsorbed water and residual solvent molecules from the pores of the MOF.[1][2] A more significant weight loss event occurs at higher temperatures, typically starting around 400°C to 460°C, which corresponds to the collapse and decomposition of the MOF framework.[2][3]

Quantitative Thermal Stability Data

The following table summarizes the key thermal decomposition data for MOF-74(Mg) as determined by TGA. These values are crucial for understanding the material's thermal limits.

| Temperature Range (°C) | Weight Loss (%) | Attributed Event | Reference |

| Room Temperature - 100°C | Variable | Removal of adsorbed moisture | [4][5] |

| 100 - 250°C | Variable | Removal of residual solvent (e.g., DMF, ethanol) | [4][5] |

| 30 - 150°C | Not specified | Removal of solvent (MeOH) and H₂O molecules | [1] |

| ~423K (~150°C) | Slight | Removal of moisture and residual solvents | [2] |

| 460 - 590°C | Not specified | Structure decomposition | [3] |

| 673K - 773K (400 - 500°C) | Obvious | Gradual collapse of the material structure | [2] |

| > ~526°C | Not specified | Linker decomposition | [6] |

Experimental Protocol for TGA Analysis of MOF-74(Mg)

A standardized protocol is essential for obtaining reproducible TGA data. The following methodology is a synthesis of best practices reported in the literature.

4.1. Sample Preparation

-

Activation: Prior to TGA analysis, the MOF-74(Mg) sample should be activated to remove any guest molecules from the pores. This is typically achieved by heating the sample under a dynamic vacuum or an inert gas flow. A common activation procedure involves heating at a specific temperature (e.g., 180°C or 220°C) for several hours.[7][8] The heating ramp rate during activation should be slow (e.g., 1°C/min) to prevent structural damage.[7][9]

-

Sample Loading: Accurately weigh a small amount of the activated MOF-74(Mg) sample (typically 5-10 mg) into a TGA crucible (e.g., alumina or platinum).

4.2. TGA Instrument Parameters

-

Atmosphere: The TGA measurement can be performed under an inert atmosphere (e.g., nitrogen or argon) or an oxidative atmosphere (e.g., air or oxygen), depending on the desired information. An inert atmosphere is used to study the thermal decomposition of the material itself, while an oxidative atmosphere provides information on its combustion behavior.

-

Heating Rate: A typical heating rate for TGA analysis of MOFs is 10°C/min.[4] However, slower heating rates (e.g., 1°C/min) can provide better resolution of thermal events.[1][10]

-

Temperature Range: The analysis is typically run from room temperature to a final temperature high enough to ensure complete decomposition of the material, often in the range of 600°C to 800°C.[4][10]

-

Gas Flow Rate: A constant flow rate of the purge gas (e.g., 20-50 mL/min) should be maintained throughout the experiment to ensure a stable atmosphere and efficient removal of evolved gases.

Visualizing the TGA Workflow and Decomposition Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for TGA analysis and the logical relationship of the thermal decomposition steps of MOF-74(Mg).

Caption: Experimental workflow for TGA analysis of MOF-74(Mg).

Caption: Thermal decomposition pathway of MOF-74(Mg).

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability analysis of MOF-74(Mg) using TGA. The presented data and protocols are essential for researchers and scientists working with this promising material, enabling a deeper understanding of its thermal behavior and facilitating its application in various fields. The clear delineation of decomposition stages and influencing factors will aid in the design of robust processes and the interpretation of experimental results.

References

- 1. Vapor-assisted synthesis of the MOF-74 metal–organic framework family from zinc, cobalt, and magnesium oxides - Dalton Transactions (RSC Publishing) DOI:10.1039/D3DT01785K [pubs.rsc.org]

- 2. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. rsc.org [rsc.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. rsc.org [rsc.org]

Investigating the Pore Structure of MOF-74(Mg): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigation of the pore structure of the metal-organic framework MOF-74(Mg), also known as Mg/DOBDC, using transmission electron microscopy (TEM). This document details experimental protocols, summarizes key quantitative data, and presents visual workflows to aid researchers in this field.

Introduction to MOF-74(Mg)

MOF-74(Mg) is a highly porous crystalline material renowned for its exceptional gas adsorption properties, particularly for carbon dioxide, owing to its high density of open metal sites.[1][2] The structure consists of magnesium metal centers coordinated to 2,5-dihydroxyterephthalic acid (H4DOBDC) organic linkers, forming one-dimensional hexagonal channels.[3] The precise characterization of its pore structure is crucial for its application in areas such as gas storage, separation, catalysis, and as a promising nanocarrier for drug delivery.[1][2]

Experimental Protocols

This section outlines the detailed methodologies for the synthesis of MOF-74(Mg) and the subsequent preparation of samples for TEM analysis.

Synthesis of MOF-74(Mg)

A common and effective method for synthesizing MOF-74(Mg) is through solvothermal synthesis.[4][5]

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

2,5-dihydroxyterephthalic acid (H₄DOBDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Methanol (for washing)

-

Teflon-lined autoclave

Procedure:

-

In a typical synthesis, dissolve 1.95 mmol (0.712 g) of Mg(NO₃)₂·6H₂O and 0.83 mmol (0.167 g) of H₄DOBDC in a solvent mixture of 67.5 mL of DMF, 4.5 mL of deionized water, and 4.5 mL of ethanol (a 15:1:1 volumetric ratio).[4]

-

To ensure complete dissolution and a homogeneous mixture, sonicate the solution for 30 minutes.[4]

-

Transfer the resulting solution into a 100 mL Teflon-lined autoclave.

-

Seal the autoclave and heat it in an oven at 125 °C (398 K) for 20 to 24 hours.[4]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting solid product by filtration.

-

To remove unreacted precursors and solvent molecules from the pores, immerse the product in methanol for three days, replacing the methanol with a fresh batch every 12 hours.

-

Separate the solid product by centrifugation.

-

Finally, dry the purified MOF-74(Mg) powder in a vacuum oven at 100-120 °C overnight to obtain the activated material.

TEM Sample Preparation

Proper sample preparation is critical for obtaining high-quality TEM images of the MOF-74(Mg) pore structure. Given that MOFs can be sensitive to mechanical stress and electron beams, a gentle preparation method is required.[6][7]

Materials:

-

Activated MOF-74(Mg) powder

-

High-purity, low-boiling-point solvent (e.g., ethanol or isopropanol)

-

TEM grids (e.g., copper grids with a continuous carbon film)

-

Ultrasonic bath

-

Micropipette

Procedure:

-

Disperse a small amount of the activated MOF-74(Mg) powder in the chosen solvent. The concentration should be low to avoid excessive particle aggregation.

-

Briefly sonicate the suspension (typically 1-5 minutes) to ensure a fine and homogeneous dispersion. Over-sonication should be avoided as it can damage the crystalline structure of the MOF.

-

Using a micropipette, carefully place a single drop of the suspension onto the carbon-coated side of a TEM grid.

-

Allow the solvent to evaporate completely in a dust-free environment at room temperature. The sample is now ready for TEM analysis.

For obtaining cross-sectional views of the pores, more advanced techniques like ultramicrotomy or cryogenic focused ion beam (cryo-FIB) milling can be employed, which involve embedding the MOF crystals in a resin and then cutting ultra-thin sections.[6][8][9]

Quantitative Data Presentation

The following tables summarize key quantitative data for MOF-74(Mg) as reported in the literature. These values can vary depending on the specific synthesis conditions and activation procedures.

Table 1: Structural and Textural Properties of MOF-74(Mg)

| Parameter | Value | Reference(s) |

| Pore/Channel Diameter | ~1.1 - 1.2 nm | [10] |

| BET Surface Area | 924 - 1495 m²/g | [4][10] |

| Pore Volume | ~0.46 cm³/g | [4] |

| Crystal System | Hexagonal | |

| Unit Cell Parameters | a = b ≈ 25.9 Å, c ≈ 6.8 Å |

Table 2: Thermal Stability of MOF-74(Mg)

| Parameter | Value | Reference(s) |

| Decomposition Temperature | > 350 °C |

Visualization of Experimental Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key workflows described in this guide.

Caption: Workflow for the synthesis and TEM analysis of MOF-74(Mg).

Caption: Conceptual workflow for drug delivery using MOF-74(Mg).

TEM Imaging and Analysis of MOF-74(Mg) Pore Structure

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful technique to directly visualize the crystalline lattice and the porous network of MOF-74(Mg).

-

Imaging Mode: HRTEM imaging is performed to obtain lattice-resolved images. By orienting the crystal along a specific zone axis, the hexagonal arrangement of the pores can be observed.

-

Quantitative Analysis: Digital image analysis software, such as ImageJ or specialized plugins, can be used to perform Fast Fourier Transforms (FFT) on the HRTEM images. The resulting diffraction patterns can be indexed to confirm the crystal structure and measure the d-spacing of the lattice planes, which is directly related to the pore dimensions. The pore size distribution can also be estimated by analyzing the dimensions of the pores in the calibrated HRTEM images.[11]

-

Advanced Techniques: Scanning Transmission Electron Microscopy (STEM), particularly in High-Angle Annular Dark-Field (HAADF) mode, can provide Z-contrast imaging, which is sensitive to the atomic number of the elements. This can be used to map the distribution of the magnesium metal centers within the framework.

Applications in Drug Development

The well-defined and tunable pore structure of MOF-74(Mg), combined with its biocompatible magnesium centers, makes it a promising candidate for drug delivery applications.[1][12]

-

High Drug Loading: The large pore volume of MOF-74(Mg) allows for a high loading capacity of various drug molecules, such as ibuprofen and curcumin.[1]

-

Controlled Release: The release of the encapsulated drug is typically diffusion-controlled and can be modulated by factors such as the drug's solubility, molecular size, and the interaction with the MOF framework.[1][12] Studies have shown that the release kinetics can be tuned, for instance, by creating mixed-metal MOF-74 systems (e.g., Mg-Zn), which alters the solubility of the framework and consequently the drug release rate.[13] While specific signaling pathways are not directly targeted by the MOF itself, its ability to provide sustained and localized drug delivery can enhance the therapeutic efficacy of the loaded drugs, which in turn act on their respective biological targets.

Conclusion

The investigation of the pore structure of MOF-74(Mg) through TEM is essential for understanding and optimizing its performance in various applications. This technical guide provides a foundational framework for researchers, detailing the necessary experimental protocols and summarizing key structural data. The ability to directly visualize and quantify the porous network at the nanoscale will continue to drive the development of MOF-74(Mg) and other metal-organic frameworks for advanced applications in science and medicine.

References

- 1. Drug Delivery on Mg-MOF-74: The Effect of Drug Solubility on Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. eeer.org [eeer.org]

- 5. Amino-modified Mg-MOF-74: Synthesis, characterization and CO2 adsorption performance [eeer.org]

- 6. Cryogenic Focused Ion Beam Enables Atomic-Resolution Imaging of Local Structures in Highly Sensitive Bulk Crystals and Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atomic-level imaging of beam-sensitive COFs and MOFs by low-dose electron microscopy - Nanoscale Horizons (RSC Publishing) DOI:10.1039/D3NH00494E [pubs.rsc.org]

- 8. Atomic-Level Electron Crystallography of Metal-Organic Frameworks Via Resin-Peeled Ultramicrotomy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Research Portal [scholarship.miami.edu]

- 13. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Utilizing MOF-74(Mg) in Mixed-Matrix Membranes for Gas Separation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following information is a compilation and summary of research from various scientific sources. These protocols are intended for guidance and should be adapted and optimized based on specific laboratory conditions and research objectives. Always adhere to proper safety precautions, including the use of personal protective equipment (PPE), when handling chemicals and conducting experiments.

Introduction to MOF-74(Mg) in Mixed-Matrix Membranes

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. MOF-74(Mg), also known as CPO-27-Mg, has garnered significant attention for gas separation applications due to its high density of open metal sites, well-defined one-dimensional channels, and exceptional CO2 adsorption capacity.[1][2][3]

Mixed-matrix membranes (MMMs) are hybrid materials that incorporate inorganic filler particles, such as MOFs, within a polymer matrix. This approach aims to combine the superior separation performance of the filler with the processability and mechanical stability of the polymer, potentially overcoming the permeability/selectivity trade-off observed in purely polymeric membranes.[1][4] By embedding MOF-74(Mg) nanocrystals into various polymer matrices, it is possible to create membranes with enhanced CO2 separation properties, making them promising candidates for applications such as natural gas sweetening and post-combustion carbon capture.[1]

Experimental Protocols

Synthesis of MOF-74(Mg) Nanocrystals

This protocol describes a typical solvothermal synthesis of MOF-74(Mg).

Materials:

-

Magnesium nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

-

2,5-dihydroxyterephthalic acid (H₄DOBDC)

-

N,N-Dimethylformamide (DMF)

-

Ethanol (EtOH)

-

Deionized water (H₂O)

-

Methanol (MeOH)

-

Teflon-lined autoclave (100 mL)

-

Ultrasonicator

-

Centrifuge

-

Vacuum oven

Procedure:

-

In a beaker, dissolve 1.95 mmol (0.712 g) of Mg(NO₃)₂·6H₂O and 0.83 mmol (0.167 g) of 2,5-dihydroxyterephthalic acid in a solvent mixture of 67.5 mL of DMF, 4.5 mL of deionized water, and 4.5 mL of ethanol.[5]

-

Sonicate the mixture for 30 minutes to ensure complete dissolution and homogeneity.[5]

-

Transfer the clear solution into a 100 mL Teflon-lined autoclave and seal it tightly.

-

Place the autoclave in an oven and heat it to 125 °C (398 K) for 24 hours.[5]

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the resulting yellow crystalline product by filtration or centrifugation.

-

To remove unreacted starting materials and solvent molecules trapped within the pores, immerse the product in fresh methanol for 3 days, replacing the methanol every 12 hours.

-

After the solvent exchange, separate the solid product by centrifugation.

-

Activate the MOF-74(Mg) by drying the product in a vacuum oven at 150 °C for 12 hours to remove the methanol from the pores. The final product is a dark yellow solid.

Fabrication of MOF-74(Mg) Mixed-Matrix Membranes (MMMs)